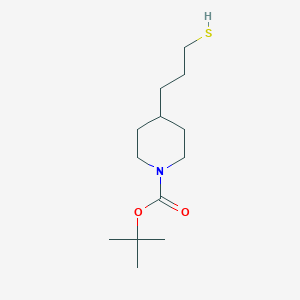![molecular formula C21H21F3N2O6 B13486073 3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid, trifluoroacetic acid](/img/structure/B13486073.png)
3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid, trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid, trifluoroacetic acid is a compound that has garnered significant interest in the fields of chemistry and biochemistry. This compound is often used in peptide synthesis due to its unique structural properties, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group. The trifluoroacetic acid component is commonly used to cleave the Fmoc group during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously. The use of trifluoroacetic acid in the deprotection step is also scaled up, ensuring efficient removal of the Fmoc group without compromising the integrity of the peptide chain .
化学反应分析
Types of Reactions
3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the amino acid backbone.
Substitution: The Fmoc group can be substituted with other protecting groups depending on the desired application.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for azidation, isobutoxycarbonyl chloride for mixed anhydride formation, and various organic solvents like dichloromethane and methanol. Reaction conditions typically involve room temperature to slightly elevated temperatures, depending on the specific reaction .
Major Products
The major products formed from these reactions include various protected amino acid derivatives, which are crucial intermediates in peptide synthesis. These derivatives can be further modified to produce complex peptides and proteins .
科学研究应用
3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the synthesis of peptides and proteins, which are essential for various biological functions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, trifluoroacetic acid is used to cleave the Fmoc group, revealing the free amino group for further reactions. This mechanism ensures the efficient and selective formation of peptide bonds .
相似化合物的比较
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid
- ®-2-((9H-Fluoren-9-yl)methoxy)carbonyl(methyl)amino)-3-(tritylsulfanyl)propanoic acid
Uniqueness
What sets 3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid apart from similar compounds is its specific structure that allows for efficient peptide synthesis. The presence of the Fmoc group provides a robust protecting mechanism, while the trifluoroacetic acid ensures clean deprotection. This combination of features makes it highly valuable in both research and industrial applications .
属性
分子式 |
C21H21F3N2O6 |
|---|---|
分子量 |
454.4 g/mol |
IUPAC 名称 |
2-(aminomethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H20N2O4.C2HF3O2/c20-9-12(18(22)23)10-21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;3-2(4,5)1(6)7/h1-8,12,17H,9-11,20H2,(H,21,24)(H,22,23);(H,6,7) |
InChI 键 |
GNTJJSSSHRUFSL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CN)C(=O)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13485993.png)

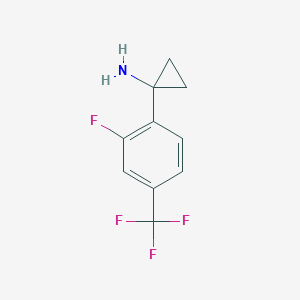

![2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13486020.png)
![1-[3-Bromo-4-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486024.png)
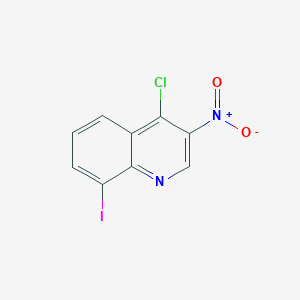
![Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13486034.png)

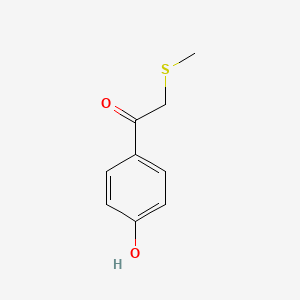
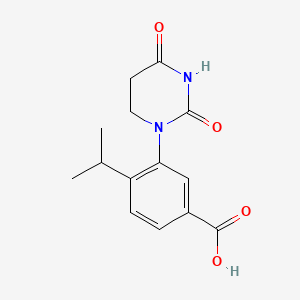
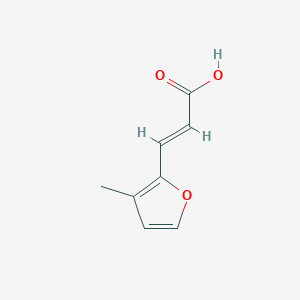
![4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13486069.png)
